molecular formula C24H24N4O2 B12778575 (E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine CAS No. 155271-94-6

(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine

Cat. No.: B12778575
CAS No.: 155271-94-6
M. Wt: 400.5 g/mol
InChI Key: CSDVLHMHADWIGZ-DTQAZKPQSA-N
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Description

(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine is a xanthine derivative known for its diverse biological activities. Xanthine derivatives are a class of alkaloids commonly used as bronchodilators and stimulants. This compound, like other xanthines, exhibits significant physiological effects, including positive inotropic and chronotropic effects on the heart, decreased airway resistance in the lungs, and respiratory stimulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant conditions . The general synthetic route includes the following steps:

  • Preparation of the xanthine core.
  • Introduction of the styryl group via Suzuki–Miyaura coupling using appropriate boron reagents.
  • Final modifications to introduce the ethyl and methyl groups.

Industrial Production Methods

Industrial production of xanthine derivatives often involves large-scale organic synthesis techniques. The Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the phenylstyryl group, leading to different structural analogs.

    Substitution: Substitution reactions can introduce different functional groups into the xanthine core or the phenylstyryl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .

Scientific Research Applications

(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine involves its interaction with adenosine receptors and phosphodiesterases. By antagonizing adenosine receptors, it exerts stimulatory effects on the heart and central nervous system. Additionally, it inhibits phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP, which contribute to its bronchodilatory and respiratory-stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with similar stimulant effects.

    Theobromine: Another xanthine derivative with bronchodilatory and stimulant properties.

    Theophylline: Used as a bronchodilator and cardiac stimulant.

Uniqueness

(E)-1,3-Diethyl-7-methyl-8-(4-phenylstyryl)xanthine is unique due to its specific structural modifications, which confer distinct biological activities compared to other xanthine derivatives. Its phenylstyryl group enhances its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

155271-94-6

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

1,3-diethyl-7-methyl-8-[(E)-2-(4-phenylphenyl)ethenyl]purine-2,6-dione

InChI

InChI=1S/C24H24N4O2/c1-4-27-22-21(23(29)28(5-2)24(27)30)26(3)20(25-22)16-13-17-11-14-19(15-12-17)18-9-7-6-8-10-18/h6-16H,4-5H2,1-3H3/b16-13+

InChI Key

CSDVLHMHADWIGZ-DTQAZKPQSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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